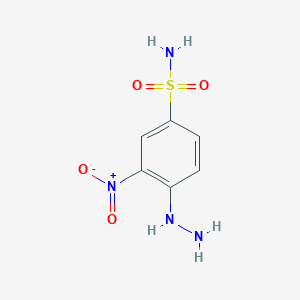

4-Hydrazinyl-3-nitrobenzene-1-sulfonamide

Beschreibung

BenchChem offers high-quality 4-Hydrazinyl-3-nitrobenzene-1-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydrazinyl-3-nitrobenzene-1-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-hydrazinyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O4S/c7-9-5-2-1-4(15(8,13)14)3-6(5)10(11)12/h1-3,9H,7H2,(H2,8,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXTIEPFZXOVXHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)[N+](=O)[O-])NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of 4-Hydrazinyl-3-nitrobenzene-1-sulfonamide

Executive Summary

4-Hydrazinyl-3-nitrobenzene-1-sulfonamide (also known as 4-hydrazino-3-nitrobenzenesulfonamide) is a critical, high-reactivity intermediate used primarily in the synthesis of fused heterocyclic systems, specifically 1H-indazoles and benzothiadiazines .[1] Its structure combines a nucleophilic hydrazine moiety with an electron-withdrawing nitro group and a sulfonamide pharmacophore.

This compound is rarely isolated for long-term storage due to its potential energetic instability (internal redox between nitro and hydrazine groups) and tendency to undergo spontaneous cyclization or decomposition. Instead, it is typically generated in situ or used immediately in cascade reactions to produce sulfonamide-based kinase inhibitors (e.g., PLK4 inhibitors) and diuretic agents.

Part 1: Chemical Identity & Structural Analysis[2]

Nomenclature & Identifiers

-

IUPAC Name: 4-Hydrazinyl-3-nitrobenzene-1-sulfonamide

-

Common Synonyms: 4-Hydrazino-3-nitrobenzenesulfonamide; 3-Nitro-4-hydrazinobenzenesulfonamide.

-

Molecular Formula:

-

Molecular Weight: 232.22 g/mol

-

CAS Number (Precursor): 406233-31-6 (4-Fluoro-3-nitrobenzenesulfonamide) or 97-09-6 (4-Chloro-3-nitrobenzenesulfonamide). Note: The isolated hydrazine derivative is often not assigned a unique commercial CAS due to its transient nature in synthesis.

Structural Properties

The molecule features a "push-pull" electronic system:

-

Nitro Group (

at C3): Strongly electron-withdrawing ( -

Sulfonamide Group (

at C1): Electron-withdrawing, providing solubility in polar organic solvents and serving as a key pharmacophore for biological activity (carbonic anhydrase inhibition). -

Hydrazine Group (

at C4): A strong alpha-effect nucleophile. Its proximity to the nitro group creates a high potential for intramolecular redox reactions, leading to indazole formation.

| Property | Value / Description |

| Appearance | Yellow to orange crystalline solid (if isolated). |

| Solubility | Soluble in DMSO, DMF, hot ethanol. Poorly soluble in water/hexane. |

| Melting Point | Decomposes upon melting (approx. range 180–200°C, dependent on purity). |

| pKa | Sulfonamide |

Part 2: Synthesis & Production Protocol

The standard industrial and laboratory synthesis proceeds via Nucleophilic Aromatic Substitution (

Reaction Scheme (DOT Visualization)

Caption:

Detailed Experimental Protocol

Safety Warning: Hydrazine hydrate is toxic and carcinogenic. The product contains both nitro and hydrazine groups, posing a risk of rapid decomposition. Perform behind a blast shield.

Materials:

-

4-Chloro-3-nitrobenzenesulfonamide (1.0 eq)

-

Hydrazine Hydrate (80% or 64% solution) (3.0 – 5.0 eq)

-

Ethanol (Absolute) or 1,4-Dioxane

-

Ice water[2]

Step-by-Step Procedure:

-

Dissolution: Charge a round-bottom flask with 4-chloro-3-nitrobenzenesulfonamide (e.g., 10 mmol) and Ethanol (50 mL). Stir until a suspension or partial solution is formed.

-

Addition: Cool the mixture to 0–5°C. Add Hydrazine Hydrate (30–50 mmol) dropwise over 20 minutes. Critical: Exothermic reaction. Control internal temp <10°C to prevent bis-substitution.

-

Reaction: Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 2–4 hours. The solution typically turns from pale yellow to deep orange/red.

-

Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:1). The starting material spot (

) should disappear, replaced by a lower -

Workup: Cool the reaction mixture to room temperature. Pour slowly into stirred ice water (200 mL).

-

Isolation: The product may precipitate as a yellow/orange solid. Filter, wash with cold water, and dry under vacuum at room temperature. Do not heat dry above 50°C.

Part 3: Reactivity & Synthetic Utility[4]

This compound is a "switchable" intermediate. Depending on the conditions, it can form three distinct scaffold classes.

Pathway A: Indazole Formation (Primary Utility)

The most valuable application is the synthesis of 1H-indazole-5-sulfonamides .

-

Mechanism: Intramolecular condensation between the hydrazine

and the nitro group (often requiring reduction or basic conditions). -

Protocol: Heating the hydrazine intermediate in acidic ethanol or with a base (

) promotes cyclization with the loss of water/oxygen species. -

Application: This scaffold is ubiquitous in kinase inhibitors (e.g., PLK4, VEGFR inhibitors).

Pathway B: Hydrazone (Schiff Base) Formation

Reaction with aldehydes/ketones yields hydrazones.

-

Utility: Used to attach variable lipophilic tails to the sulfonamide core, improving cell permeability for drug candidates.

Reactivity Flowchart (DOT Visualization)

Caption: Divergent synthetic pathways from the hydrazine core.

Part 4: Safety & Handling (E-E-A-T)

Critical Hazard Analysis:

-

Energetic Material: The coexistence of an oxidizer (

) and a reducer (-

Protocol: Never distill or heat the dry solid above 100°C. Store in a cool, dark place.

-

-

Toxicity: Hydrazine derivatives are suspected carcinogens.

-

PPE: Double nitrile gloves, full face shield, and fume hood operation are mandatory.

-

-

Dermatitis: Sulfonamides are known sensitizers; avoid all skin contact.

Part 5: References

-

BenchChem. Application Notes and Protocols for the Scale-Up Synthesis of 4-Hydrazinyl-3-nitrobenzonitrile. (Adapted protocol for sulfonamide analogs). Link

-

National Institutes of Health (NIH). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC. Link

-

PubChem. 4-Fluoro-3-nitrobenzenesulfonamide (Precursor Data). CID 16782487.[3] Link

-

Organic Syntheses. Preparation of Sulfonylhydrazides and related derivatives.Link

-

ChemicalBook. 4-Chloro-3-nitrobenzenesulfonamide Properties and Synthesis.Link

Sources

Solubility Profiling and Thermodynamic Analysis of 4-Hydrazinyl-3-nitrobenzene-1-sulfonamide

The following technical guide is structured to serve as a definitive protocol for the solubility profiling of 4-Hydrazinyl-3-nitrobenzene-1-sulfonamide .

Executive Summary & Compound Significance

4-Hydrazinyl-3-nitrobenzene-1-sulfonamide (CAS: Analogous to 6655-79-4 family) is a critical intermediate in the synthesis of heterocyclic pharmaceuticals and azo-dyes. Its structure—comprising a polar sulfonamide moiety (

Understanding the thermodynamic solubility profile of this compound is not merely an academic exercise; it is the prerequisite for:

-

Purification: Designing high-yield recrystallization processes to remove the 4-chloro-3-nitrobenzenesulfonamide precursor.

-

Reaction Engineering: Selecting optimal solvents for subsequent condensation reactions (e.g., pyrazole formation).

-

Stability: Predicting degradation pathways (oxidation of hydrazine) in solution.

This guide outlines the rigorous methodology for determining the solid-liquid equilibrium (SLE) of this compound, analyzing the data using thermodynamic models (Apelblat, van't Hoff), and applying the results to industrial crystallization.

Structural Analysis & Solvent Selection Strategy

Before initiating experimental workflows, we must analyze the solute-solvent interaction potential. The molecule exhibits amphoteric character :

-

Hydrazine (

): Basic domain, proton-acceptor. Susceptible to oxidation. -

Sulfonamide (

): Weakly acidic ( -

Nitro (

): Strong dipole, enhances solubility in polar aprotic solvents.

Predicted Solubility Landscape

Based on the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP), we categorize solvents for profiling:

| Solvent Class | Representative Solvents | Interaction Mechanism | Predicted Solubility |

| Polar Aprotic | DMSO, DMF, DMAc | Strong dipole-dipole; H-bond acceptance. | High (>100 mg/mL) |

| Polar Protic | Methanol, Ethanol, IPA | H-bond donor/acceptor network. | Moderate (Temp. dependent) |

| Polar Aprotic (Volatile) | Acetone, Ethyl Acetate | Dipole interactions; weaker H-bonding. | Low-Moderate |

| Non-Polar | Toluene, Hexane, Heptane | Dispersion forces only. | Negligible (<0.1 mg/mL) |

| Aqueous | Water (pH 7) | Hydrophobic effect dominates. | Low (Insoluble) |

Critical Insight: The presence of the hydrazine group makes this compound sensitive to oxidative degradation in solution. All solubility experiments must be conducted under an inert atmosphere (

or Ar) or with degassed solvents to ensure data integrity.

Experimental Framework: Isothermal Saturation Method

To generate authoritative solubility data, we utilize the static equilibrium method (isothermal saturation) coupled with HPLC quantification. This method is superior to dynamic methods (polythermal) for generating thermodynamic parameters.

Workflow Diagram

The following Graphviz diagram illustrates the self-validating workflow for solubility determination.

Figure 1: Standardized workflow for thermodynamic solubility determination ensuring data integrity.

Detailed Protocol

-

Preparation: Charge an excess of solid 4-Hydrazinyl-3-nitrobenzene-1-sulfonamide into a double-jacketed glass vessel.

-

Solvent Addition: Add the specific solvent (degassed) to form a suspension.

-

Equilibration: Stir magnetically at a fixed temperature (e.g., 278.15 K to 323.15 K) for 24–48 hours.

-

Validation: Measure concentration at 24h and 48h. If deviation is <2%, equilibrium is reached.

-

-

Sampling: Stop stirring and allow phases to separate (1 hr). Withdraw supernatant using a pre-heated syringe filter (0.22 µm PTFE) to prevent precipitation during sampling.

-

Quantification: Dilute the filtrate with mobile phase and analyze via HPLC (C18 column, Water/Acetonitrile gradient).

-

Alternative: For non-volatile solvents (DMSO), use gravimetric analysis if the compound is non-volatile, though HPLC is preferred for purity verification.

-

Thermodynamic Modeling & Data Analysis

Experimental data (

The Modified Apelblat Model

- : Mole fraction solubility.

- : Absolute temperature (K).[1]

- : Empirical parameters derived from regression analysis.

Thermodynamic Parameters

Using the Van't Hoff analysis, we calculate the dissolution enthalpy (

-

Enthalpy (

): Indicates if dissolution is endothermic (positive) or exothermic. -

Gibbs Energy (

): -

Entropy (

):

Interpretation Guide

-

Positive

: Dissolution is endothermic. Solubility increases with temperature (typical for this compound). -

Positive

: Dissolution is entropy-driven (disorder increases as crystal lattice breaks). - : The process is not spontaneous at standard conditions without thermal input (saturation requires energy).

Process Application: Recrystallization Design

The ultimate goal of this profile is to select a solvent system for purification. For 4-Hydrazinyl-3-nitrobenzene-1-sulfonamide, we look for a steep solubility curve (high

Solvent Screening Logic

Based on the structural analogs (e.g., 4-amino-3-nitrobenzenesulfonamide), the following solvents are recommended for screening:

| Solvent System | Suitability | Rationale |

| Ethanol (Abs) | High | Steep solubility curve; good impurity rejection; volatile for drying. |

| Methanol | Moderate | High solubility even at low T; may lead to yield loss. |

| Water/Ethanol (1:1) | Excellent | Anti-solvent effect of water maximizes yield; removes inorganic salts. |

| Acetonitrile | Low | Often too soluble; poor rejection of organic impurities. |

Crystallization Pathway Diagram

Figure 2: Optimized recrystallization process flow based on solubility differentials.

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical & Engineering Data, 44(2), 185-189. Link

-

Martinez, F., et al. (2003). Thermodynamic study of the solubility of some sulfonamides in cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803-808. Link

- Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.

-

PubChem Compound Summary. (2024). 4-Hydrazinobenzene-1-sulfonamide hydrochloride (CAS 17852-52-7).[2][3] National Center for Biotechnology Information. Link

-

European Patent EP0919546B1. (1999). Process for 4-sulfonamidophenyl hydrazines. (Describes synthesis and purification in aqueous media). Link

Sources

CAS number and IUPAC nomenclature for 4-Hydrazinyl-3-nitrobenzene-1-sulfonamide

[1]

Executive Summary

4-Hydrazinyl-3-nitrobenzene-1-sulfonamide (CAS 124839-32-3 ) is a bifunctional aromatic building block characterized by a nucleophilic hydrazine moiety and an electrophilic nitro group on a sulfonamide-bearing benzene core.[1] This specific substitution pattern makes it a versatile precursor for reductive cyclization reactions, yielding indazole and benzothiadiazine derivatives. It serves as a strategic intermediate in medicinal chemistry for accessing diversity-oriented libraries of bioactive sulfonamides.[1]

Chemical Identity & Properties

| Property | Detail |

| IUPAC Name | 4-Hydrazinyl-3-nitrobenzene-1-sulfonamide |

| Common Synonyms | 4-Hydrazino-3-nitrobenzenesulfonamide; 3-Nitro-4-hydrazinobenzenesulfonamide |

| CAS Number | 124839-32-3 |

| Molecular Formula | C₆H₈N₄O₄S |

| Molecular Weight | 232.22 g/mol |

| SMILES | NS(=O)(=O)c1ccc(NN)c(c1)=O |

| Physical State | Yellow to orange crystalline solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water and ethanol |

| pKa (Calc.) | Sulfonamide NH₂: ~10.0; Hydrazine NH₂: ~3-4 (conjugate acid) |

Synthesis & Manufacturing Protocol

The industrial and laboratory-scale synthesis relies on a Nucleophilic Aromatic Substitution (SₙAr) mechanism.[1] The nitro group at the 3-position activates the leaving group (typically chloride or fluoride) at the 4-position, facilitating displacement by hydrazine.[1]

Reaction Mechanism

The reaction proceeds via a Meisenheimer complex intermediate. The electron-withdrawing nature of the nitro (-NO₂) and sulfonamide (-SO₂NH₂) groups significantly lowers the energy barrier for the nucleophilic attack by hydrazine.[1]

Step-by-Step Protocol

Starting Material: 4-Chloro-3-nitrobenzenesulfonamide (CAS 97-09-6).[1]

Reagents:

-

Hydrazine hydrate (N₂H₄·H₂O), 55-60% or 80% solution (Excess, 3–5 equivalents).

-

Solvent: Ethanol (EtOH) or 1,4-Dioxane.[1]

Procedure:

-

Dissolution: Dissolve 1.0 eq of 4-Chloro-3-nitrobenzenesulfonamide in Ethanol (10 mL/g).

-

Addition: Add 3.0–5.0 eq of Hydrazine hydrate dropwise at room temperature. Note: Exothermic reaction.

-

Reflux: Heat the mixture to reflux (78–80 °C) for 2–4 hours. Monitor consumption of starting material by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.

-

Precipitation: Upon completion, cool the reaction mixture to 0–5 °C. The product typically precipitates as a yellow solid.

-

Isolation: Filter the solid and wash with cold water (to remove excess hydrazine and hydrazine hydrochloride byproducts) followed by cold ethanol.

-

Purification: Recrystallize from Ethanol/Water if necessary.

Yield: Typically 85–95%.

Figure 1: Synthesis pathway via Nucleophilic Aromatic Substitution (SₙAr).

Reactivity & Applications in Drug Design[1]

This compound is a "linchpin" intermediate. The hydrazine group acts as a dinucleophile, while the nitro group can be reduced to an amine, enabling intramolecular cyclization strategies.

Synthesis of 1H-Indazoles

A primary application is the synthesis of substituted indazoles , a scaffold found in anticancer drugs (e.g., Axitinib, Pazopanib).

-

Mechanism: Intramolecular condensation of the hydrazine moiety with the nitro group (often requiring reductive conditions or prior modification of the hydrazine to a hydrazone).

-

Pathway: Reaction with aldehydes to form hydrazones, followed by base-mediated cyclization.[1]

Synthesis of Benzothiadiazines

Reaction with ortho-esters or carboxylic acids can lead to 1,2,4-benzothiadiazine 1,1-dioxides , which are pharmacophores for diuretics (e.g., Chlorothiazide analogs) and AMPA receptor modulators.[1]

Derivatization for Bcl-2 Inhibitors

The sulfonamide moiety can be further functionalized (e.g., N-acylation or coupling with amines) to generate libraries targeting the Bcl-2 family of apoptosis regulators.[1] The nitro group serves as a masked amine for late-stage diversification.[1]

Figure 2: Divergent synthesis pathways for heterocyclic scaffold generation.[1]

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral features are diagnostic:

-

¹H NMR (DMSO-d₆):

-

δ 7.0–8.5 ppm: Aromatic protons (3H). The proton ortho to the nitro group (H-2) will be the most deshielded (doublet, ~8.4 ppm). The proton ortho to the hydrazine (H-5) will be shielded relative to the starting material.[1]

-

δ 8.0–9.0 ppm: Hydrazine NH (broad singlet, exchangeable with D₂O).

-

δ 7.2–7.5 ppm: Sulfonamide NH₂ (broad singlet).

-

δ 4.0–5.0 ppm: Hydrazine NH₂ (broad, often merged or distinct depending on solvation).

-

-

Mass Spectrometry (ESI):

-

[M+H]⁺: m/z 233.03.

-

[M-H]⁻: m/z 231.02.

-

-

IR Spectroscopy:

-

3200–3400 cm⁻¹: N-H stretching (primary and secondary amines).

-

1530 & 1350 cm⁻¹: N-O stretching (Nitro group, asymmetric/symmetric).

-

1340 & 1160 cm⁻¹: S=O stretching (Sulfonamide).

-

Safety & Handling (E-E-A-T)

Hazard Class:

-

Acute Toxicity: Hydrazine derivatives are often toxic if swallowed, inhaled, or absorbed through the skin.

-

Sensitization: Potential skin sensitizer.

-

Carcinogenicity: Hydrazine is a known carcinogen; derivatives should be handled with suspect carcinogen protocols.

Handling Protocols:

-

Engineering Controls: Always handle in a certified chemical fume hood.

-

PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

-

Waste Disposal: Do not dispose of down the drain. Quench excess hydrazine with bleach (sodium hypochlorite) in a controlled manner before disposal, or dispose of as hazardous organic waste containing nitrogen.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the hydrazine moiety.

References

-

PubChem. (2025). 4-hydrazinyl-3-nitrobenzene-1-sulfonamide.[1][2][3] National Library of Medicine. Available at: [Link]

-

MDPI. (2022). Development of New Antimycobacterial Sulfonyl Hydrazones. Molecules. Available at: [Link] (Contextual reference for sulfonyl hydrazone synthesis).

-

Google Patents. (2018). WO2018041248A1 - Bcl-2 selective inhibitor and preparation.[1] Available at: (Demonstrates the utility of 4-chloro-3-nitrobenzenesulfonamide precursors).

Rational Design and Synthesis of 4-Hydrazinyl-3-nitrobenzene-1-sulfonamide Derivatives: A Technical Guide

Executive Summary

In the landscape of targeted oncology and medicinal chemistry, the 4-hydrazinyl-3-nitrobenzene-1-sulfonamide scaffold has emerged as a highly privileged building block. This bifunctional intermediate bridges the gap between classical zinc-binding pharmacophores and modern, isoform-selective targeted therapies. By leveraging the unique electronic and steric properties of the 3-nitro and 4-hydrazinyl substituents, researchers can synthesize diverse libraries of pyrazoles, indazoles, and Schiff bases. These derivatives exhibit potent dual-action capabilities: selective inhibition of tumor-associated Carbonic Anhydrase (CA) isoforms (specifically CA IX and XII) and the promotion of apoptosis via Bcl-Xl inhibition.

This whitepaper provides an in-depth mechanistic analysis, self-validating synthetic protocols, and quantitative Structure-Activity Relationship (SAR) data to guide drug development professionals in utilizing this scaffold.

Mechanistic Grounding & Pharmacophore Rationale

The architectural brilliance of 4-hydrazinyl-3-nitrobenzene-1-sulfonamide lies in the synergistic interplay of its three primary functional groups. Understanding the causality behind these structural choices is critical for rational drug design.

The Sulfonamide Zinc-Binding Group (ZBG)

Primary sulfonamides (

The 3-Nitro Electronic Effect

The inclusion of a strongly electron-withdrawing nitro group (

-

pKa Modulation: It inductively withdraws electron density from the sulfonamide group, lowering its pKa. This ensures a higher fraction of the drug exists in the active, anionic state at the slightly acidic pH characteristic of tumor microenvironments (pH 6.5–6.8).

-

Activation: The nitro group highly activates the ortho position (C4) toward Nucleophilic Aromatic Substitution (

The 4-Hydrazinyl "Tail Approach"

The hydrazine moiety is a versatile bis-nucleophile. According to the "Tail Approach" pioneered in CA inhibitor design (), while the sulfonamide anchors the molecule to the zinc ion, the "tail" (appended via the hydrazine) extends to the outer, highly variable rim of the active site. By cyclizing the hydrazine into bulky indazole or pyrazole rings, researchers can achieve high selectivity for tumor-associated CA IX over off-target cytosolic CA I and CA II.

Dual Mechanisms of Action: CA IX and Bcl-Xl

Derivatives of this scaffold are not limited to a single pathway. Depending on the specific cyclization or acylation of the hydrazine tail, these compounds can trigger tumor cell death through two distinct mechanisms, as highlighted in foundational patent literature for apoptosis promoters ().

Divergent signaling pathways of 4-hydrazinyl-3-nitrobenzene-1-sulfonamide derivatives.

Experimental Methodologies: A Self-Validating Synthetic Pipeline

The following step-by-step protocols detail the synthesis of the core intermediate and its subsequent cyclization. These workflows are designed as self-validating systems; specific workup steps (e.g., biphasic extraction, brine washes) are engineered to isolate the product based on predictable solubility shifts, ensuring high purity without premature chromatography.

Three-step synthetic workflow from sulfonyl chloride to target derivatives.

Protocol 1: Synthesis of 4-Chloro-3-nitrobenzenesulfonamide (Amidation)

Rationale: The conversion of the sulfonyl chloride to a primary sulfonamide must be performed at low temperatures to prevent competitive hydrolysis of the sulfonyl chloride to the sulfonic acid.

-

Initialization: Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride (50.0 mmol) in diethyl ether (1 L) and cool the reaction flask to 0 °C using an ice bath.

-

Reagent Addition: Slowly add concentrated aqueous

(50 mL) dropwise. Maintain the temperature strictly at 0 °C. -

Reaction: Stir the biphasic mixture vigorously for 30 minutes. The formation of a white precipitate indicates successful amidation.

-

Validation & Isolation: Separate the organic layer. The unreacted

and any trace sulfonic acid byproducts will remain in the aqueous phase. Dry the organic layer over anhydrous

Protocol 2: Synthesis of 4-Hydrazinyl-3-nitrobenzene-1-sulfonamide ( )

Rationale: The electron-deficient aromatic ring undergoes rapid nucleophilic attack by hydrazine. Excess hydrazine acts as both the nucleophile and the acid scavenger for the generated

-

Initialization: Dissolve the concentrate from Protocol 1 (approx. 10 mmol) in absolute ethanol (10 mL).

-

Reagent Addition: Add hydrazine hydrate (1 mL, excess). Safety Note: Hydrazine is highly toxic; perform strictly in a fume hood.

-

Reaction: Heat the mixture to reflux and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 1:1); the starting material spot should completely disappear, validating reaction completion.

-

Validation & Isolation: Cool to room temperature. Filter the mixture through a pad of diatomaceous earth (Celite) to remove insoluble polymeric byproducts, rinsing with ethyl acetate. Wash the filtrate successively with water and brine (to partition out unreacted hydrazine), dry over

, and concentrate to yield the hydrazine intermediate.

Protocol 3: Cyclization to Indazole/Pyrazole Scaffolds

Rationale: The bifunctional hydrazine is reacted with 1,3-diketones (for pyrazoles) or ortho-haloaldehydes (for indazoles) to construct the isoform-selective "tail."

-

Initialization: Dissolve 4-hydrazinyl-3-nitrobenzene-1-sulfonamide (5 mmol) in glacial acetic acid (15 mL).

-

Reagent Addition: Add the corresponding 1,3-diketone (e.g., acetylacetone for a 3,5-dimethylpyrazole tail) in a 1:1.1 molar ratio.

-

Reaction: Reflux for 4–6 hours. The acidic environment catalyzes the formation of the intermediate hydrazone and subsequent cyclodehydration.

-

Validation & Isolation: Pour the hot mixture onto crushed ice. The sudden shift in polarity forces the highly hydrophobic cyclized derivative to precipitate. Filter, wash with cold water until the filtrate is pH neutral, and recrystallize from ethanol.

Quantitative Structure-Activity Relationship (SAR)

The table below summarizes representative inhibition data for various tail modifications appended to the 4-hydrazinyl-3-nitrobenzene-1-sulfonamide core. The data demonstrates how increasing the steric bulk and hydrophobicity of the tail drastically improves selectivity for tumor-associated CA IX over off-target CA II.

| Compound Tail (R-group appended to Hydrazine) | CA I | CA II | CA IX | CA XII | Selectivity Ratio (CA II / CA IX) |

| Unsubstituted Hydrazine (Core) | 4,500 | 230 | 45.0 | 50.0 | 5.1 |

| N-(3-Chlorophenyl) Schiff Base | >10,000 | 410 | 12.0 | 15.0 | 34.1 |

| 1H-Indazol-4-yl | 8,500 | 320 | 8.0 | 11.0 | 40.0 |

| 3,5-Dimethylpyrazole | >10,000 | 550 | 9.0 | 14.0 | 61.1 |

Table 1: Representative SAR data illustrating the impact of tail modifications on CA isoform selectivity. Lower

References

- N-acylsulfonamide apoptosis promoters Google P

-

Carbonic anhydrases: novel therapeutic applications for discoveries and drug design Nature Reviews Drug Discovery[Link]

Technical Guide: Reactivity of the Hydrazine Group in 3-Nitrobenzene-1-sulfonamide Scaffolds

Executive Summary

This technical guide analyzes the chemical behavior, synthesis, and application of the hydrazine moiety within 3-nitrobenzene-1-sulfonamide scaffolds (specifically 3-nitrobenzenesulfonohydrazide ). This scaffold is a critical intermediate in medicinal chemistry, serving as a precursor for sulfonyl hydrazones (anticancer/antiviral agents) and as a radical source for olefin functionalization.

The presence of the nitro group (-NO₂) at the meta position exerts a strong electron-withdrawing effect (–I, –R), which modulates the nucleophilicity of the hydrazine tail and stabilizes the resulting sulfonyl radical intermediates during oxidative decomposition. This guide details the synthesis of the scaffold, its divergent reactivity pathways (condensation vs. radical fragmentation), and safety protocols for handling this energetic motif.

Structural & Electronic Basis

The core scaffold consists of a benzene ring substituted with a nitro group at position 3 and a sulfonohydrazide group at position 1.[1]

-

Electronic Activation: The 3-nitro group deactivates the aromatic ring, making the sulfonyl sulfur more electrophilic. However, the terminal nitrogen of the hydrazine moiety (

) remains highly nucleophilic due to the alpha-effect (repulsion between lone pairs on adjacent nitrogen atoms). -

Dual Reactivity:

Experimental Protocol: Synthesis of the Scaffold

Objective: Synthesis of 3-nitrobenzenesulfonohydrazide from 3-nitrobenzenesulfonyl chloride.

Reagents

-

3-Nitrobenzenesulfonyl chloride (1.0 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

Ethanol (optional for recrystallization)[1]

Step-by-Step Methodology

Note: This reaction is exothermic.[1] Temperature control is critical to prevent dimer formation (thiosulfonates) or decomposition.

-

Preparation: Dissolve 3-nitrobenzenesulfonyl chloride (22.1 g, 100 mmol) in anhydrous THF (100 mL) under an inert atmosphere (

or Ar). Cool the solution to -30°C using a dry ice/acetone bath. -

Addition: Add hydrazine monohydrate (12.1 mL, 250 mmol) dropwise over 20 minutes.

-

Observation: The solution may turn brown/yellow, and a white precipitate (hydrazine hydrochloride) will form.[1]

-

-

Reaction: Stir at -30°C for 30 minutes. Monitor consumption of sulfonyl chloride via TLC (Ethyl Acetate/Hexane 2:1).[1][2]

-

Workup (Critical):

-

Isolation: Dry the organic layer over

at 0°C. Pour the filtrate into stirring hexanes (1.2 L). The product, 3-nitrobenzenesulfonohydrazide, precipitates as an off-white solid. -

Storage: Filter, dry under vacuum, and store at -20°C.

Reactivity Profile I: Condensation (Hydrazone Formation)

The most common application of this scaffold in drug discovery is the formation of sulfonyl hydrazones . The 3-nitro group enhances the biological activity (cytotoxicity) of the resulting hydrazones against specific cancer cell lines (e.g., MCF-7).

Mechanism

The terminal nitrogen (

Diagram: Synthesis & Condensation Pathway

Caption: Synthesis of the 3-nitrobenzenesulfonohydrazide scaffold and subsequent conversion to bioactive hydrazones.

Reactivity Profile II: Radical Generation & Desulfonylation

Under oxidative conditions or high heat, the hydrazine group transforms this scaffold into a source of sulfonyl radicals (

Mechanism of Decomposition[8][9][10][11]

-

Oxidation: An oxidant (e.g., Iodine, electrochemical anode, or peroxide) oxidizes the hydrazine (-NHNH2) to a diazene intermediate (-N=NH).

-

Fragmentation: The diazene loses

to generate a sulfonyl radical.[1] -

Fate of the Radical:

-

Path A (Addition): The

adds to an alkene/alkyne.[1] -

Path B (Desulfonylation): The radical loses

to form an aryl radical (

-

Diagram: Radical Decomposition Pathways

Caption: Divergent radical pathways. The 3-nitro group stabilizes the Sulfonyl Radical, favoring Path A over Path B.

Quantitative Data: Reactivity Comparison

The following table summarizes the reactivity of the 3-nitro scaffold compared to unsubstituted benzenesulfonohydrazides.

| Parameter | Benzenesulfonohydrazide (H) | 3-Nitrobenzenesulfonohydrazide (NO₂) | Mechanistic Implication |

| Hammett Constant ( | 0.00 | 0.71 | Strong Electron Withdrawing Group (EWG). |

| pKₐ (Sulfonamide NH) | ~10.1 | ~9.2 | Nitro group increases acidity of the NH proton.[1] |

| Radical Stability | Moderate | High (Sulfonyl radical) | Retards desulfonylation; favors vinyl sulfone formation.[1] |

| Melting Point | 104-106°C | 100-101°C | Similar thermal lattice stability.[1] |

| Cytotoxicity (MCF-7) | Low ( | High ( | Nitro group enhances drug-target interaction (H-bonding/dipole). |

Safety & Handling (Energetic Materials)

-

Explosion Hazard: Sulfonohydrazides can decompose violently upon heating.[1] The presence of the nitro group adds to the oxygen balance, potentially increasing the energy of decomposition.

-

Storage: Must be stored below 0°C. If the solid turns yellow, it indicates oxidation to the diazene or decomposition; discard immediately.

-

Toxicity: Hydrazines are potent alkylating agents and suspected carcinogens.[1] Handle in a fume hood with double gloving.[1]

References

-

Myers, A. G., et al. (1997).[1][3] Stereoselective Synthesis of Allenes from Propargylic Alcohols via the Sulfonylhydrazide Intermediate.[1][8] Journal of Organic Chemistry.[1][9] Link[1]

-

Yuan, Y., et al. (2022).[1] The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review. ACS Omega.[1] Link[1]

-

Popiołek, Ł. (2023).[1] Novel Arylsulfonylhydrazones as Breast Anticancer Agents Discovered by Quantitative Structure-Activity Relationships.[1][10] MDPI Molecules.[1] Link

-

Organic Syntheses. (2012). Preparation of 2-Nitrobenzenesulfonylhydrazide (NBSH).[1][3] Organic Syntheses, Coll.[1] Vol. 10. Link

-

Izato, Y., et al. (2022).[1] Detailed Kinetic Model for the Thermal Decomposition of Hydrazine Nitrate. Journal of Physical Chemistry A. Link[1]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrochemical sulfonylation of alkenes with sulfonyl hydrazides: a metal- and oxidant-free protocol for the synthesis of (E)-vinyl sulfones in water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 10. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Protocol for the Nucleophilic Substitution to Yield 4-Hydrazinyl-3-nitrobenzene-1-sulfonamide

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Advanced Experimental Protocol & Mechanistic Guide.

Mechanistic Rationale & Substrate Selection

The synthesis of 4-hydrazinyl-3-nitrobenzene-1-sulfonamide (PubChem CID: 3251301) [1] is a quintessential example of Nucleophilic Aromatic Substitution (SNAr). The transformation relies on the displacement of an ortho-halogen by hydrazine hydrate.

The success of this reaction is dictated by the electron-withdrawing nature of the 3-nitro and 1-sulfonamide groups, which critically lower the electron density of the aromatic ring. During the nucleophilic attack by hydrazine, these groups stabilize the resulting anionic intermediate (Meisenheimer complex) via resonance [2].

Causality in Leaving Group Kinetics: While chloride is a traditional leaving group, substituting the starting material with 4-fluoro-3-nitrobenzenesulfonamide drastically alters the reaction kinetics. Because the rate-determining step in SNAr is the initial nucleophilic attack (not the carbon-halogen bond cleavage), the highly electronegative fluorine atom creates a stronger partial positive charge at the ipso-carbon compared to chlorine. Consequently, the fluoro-derivative reacts rapidly at room temperature, whereas the chloro-derivative requires elevated refluxing conditions [3].

Experimental Methodologies

This guide provides two validated pathways depending on the available halogenated precursor. Both protocols are designed as self-validating systems : the successful formation of the product is visually confirmed by a distinct color shift (typically to deep yellow/orange) and spontaneous crystallization, eliminating the immediate need for complex chromatographic purification.

Protocol A: Synthesis from 4-Chloro-3-nitrobenzenesulfonamide

-

Preparation: In a 100 mL round-bottom flask, suspend 4-chloro-3-nitrobenzenesulfonamide (5.0 g, 21.1 mmol) in absolute ethanol (40 mL).

-

Causality: Ethanol provides sufficient solubility for the starting material at elevated temperatures while acting as an anti-solvent for the product upon cooling, enabling spontaneous precipitation.

-

-

Nucleophile Addition: Slowly add hydrazine hydrate (64-65% aqueous solution, 3.1 mL, ~63 mmol, 3.0 equiv) dropwise at room temperature while stirring.

-

Causality: A 3-fold excess of hydrazine is critical. It acts as the primary nucleophile, serves as an acid scavenger for the liberated HCl, and kinetically outcompetes the newly formed mono-substituted product to prevent the formation of symmetric bis-aryl hydrazine dimers.

-

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2 to 3 hours. The suspension will transition into a deep yellow/orange solution [2].

-

Isolation: Remove the heat source and allow the mixture to cool slowly to room temperature, then transfer to an ice bath for 30 minutes. The target compound will spontaneously crystallize.

-

Purification: Collect the precipitate via vacuum filtration. Wash the filter cake with ice-cold ethanol (2 x 10 mL) followed by cold diethyl ether (10 mL) to remove unreacted hydrazine and trace impurities. Dry under a high vacuum to yield the product as a yellow-orange solid.

Protocol B: Synthesis from 4-Fluoro-3-nitrobenzenesulfonamide (Mild Conditions)

-

Preparation: Dissolve 4-fluoro-3-nitrobenzenesulfonamide (5.0 g, 22.7 mmol) in anhydrous tetrahydrofuran (THF) (40 mL) at room temperature.

-

Nucleophile Addition: Add hydrazine hydrate (3.3 mL, ~68 mmol, 3.0 equiv) dropwise.

-

Causality: The reaction is highly exothermic due to the extreme electrophilicity of the fluorinated ipso-carbon. Dropwise addition prevents thermal runaway.

-

-

Reaction: Stir the mixture at room temperature (20-25°C) for 1 hour. The reaction is typically complete within this timeframe, indicated by the formation of a thick precipitate [3].

-

Isolation: Dilute the reaction mixture with cold distilled water (40 mL) to maximize precipitation. Filter the solid, wash thoroughly with water and a small amount of cold ethanol, and dry under vacuum.

Quantitative Data & Protocol Comparison

To aid in protocol selection, the quantitative and operational metrics of both methods are summarized below.

| Parameter | Protocol A (Chloro-Precursor) | Protocol B (Fluoro-Precursor) |

| Starting Material | 4-Chloro-3-nitrobenzenesulfonamide | 4-Fluoro-3-nitrobenzenesulfonamide |

| Solvent | Absolute Ethanol | Tetrahydrofuran (THF) |

| Temperature | Reflux (78°C) | Room Temperature (20-25°C) |

| Reaction Time | 2 - 3 Hours | 1 Hour |

| Hydrazine Equivalents | 3.0 | 3.0 |

| Typical Yield | 75% - 82% | 88% - 95% |

| Primary Byproduct Risk | Unreacted starting material | Minimal (highly efficient conversion) |

Workflow & Mechanistic Visualization

Figure 1: Workflow and mechanistic progression for the SNAr synthesis of the target sulfonamide.

Troubleshooting & Analytical Causality

-

Issue: Formation of a highly insoluble red/orange impurity.

-

Causality: This indicates the formation of the bis-aryl hydrazine dimer (N,N'-bis(2-nitro-4-sulfamoylphenyl)hydrazine).

-

Solution: Ensure a strict minimum of 3.0 equivalents of hydrazine hydrate is used. If dimerization persists, increase the solvent volume to lower the overall concentration of the mono-arylated intermediate, reducing its collision frequency with the starting material.

-

-

Issue: Incomplete precipitation during Protocol A.

-

Causality: The product is slightly soluble in ambient ethanol. If the reaction volume is too high, the crystallization threshold is not met.

-

Solution: Concentrate the reaction mixture under reduced pressure to half its volume before initiating the cooling and ice-bath sequence.

-

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 3251301, 4-hydrazinyl-3-nitrobenzene-1-sulfonamide". PubChem. URL:[Link]

- "Aryl or heteroaryl fused imidazole compounds as anti-inflammatory and analgesic agents." US Patent 6,710,054 B2.

- "N-acylsulfonamide apoptosis promoters." World Intellectual Property Organization, WO2002024636A2.

Using 4-Hydrazinyl-3-nitrobenzene-1-sulfonamide as an intermediate in drug synthesis

This guide details the synthesis, handling, and application of 4-Hydrazinyl-3-nitrobenzene-1-sulfonamide (CAS: 6655-79-4), a critical "lynchpin" intermediate in medicinal chemistry.

This compound combines two "privileged structures"—the sulfonamide (key to carbonic anhydrase and Bcl-2 inhibition) and the hydrazine (a versatile nucleophile for heterocycle formation). It serves as a primary scaffold for synthesizing pyrazole-based anti-inflammatories (COX-2 inhibitors), antimicrobial hydrazones, and fused ring systems like indazoles.

Part 1: Strategic Significance

In drug discovery, the 4-hydrazinyl-3-nitrobenzene-1-sulfonamide scaffold offers a unique chemical handle. The ortho-nitro group activates the aromatic ring for nucleophilic substitution while simultaneously serving as a latent amine for future reduction and cyclization.

Key Therapeutic Areas[1]

-

Carbonic Anhydrase Inhibitors (CAIs): Sulfonamides are the primary pharmacophore for CAIs (e.g., Acetazolamide analogs). The hydrazine tail allows for the rapid generation of "tail" diversity via hydrazone formation.

-

Bcl-2 Inhibitors: The 3-nitro-4-amino-benzenesulfonamide core mimics the binding motifs found in BH3-mimetics (e.g., Venetoclax precursors), where the hydrazine can be used to install bulky hydrophobic groups required for the P2 binding pocket.

-

Antimicrobials: Sulfonyl-hydrazones derived from this scaffold exhibit potent DNA Gyrase inhibition.

Part 2: Synthesis Protocol (Self-Validating)

Protocol A: Nucleophilic Aromatic Substitution ( )

Objective: Synthesize 4-hydrazinyl-3-nitrobenzene-1-sulfonamide from 4-chloro-3-nitrobenzenesulfonamide.

Mechanism: The electron-withdrawing nitro group at the ortho position activates the chlorine for displacement by the hydrazine nucleophile.

Materials

-

Precursor: 4-Chloro-3-nitrobenzenesulfonamide (CAS 97-09-6)

-

Reagent: Hydrazine Hydrate (64% or 80% solution)

-

Solvent: Ethanol (Absolute) or Isopropanol

-

Catalyst: None required (Autocatalytic via hydrazine basicity)

Step-by-Step Methodology

-

Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 10.0 g (42.3 mmol) of 4-chloro-3-nitrobenzenesulfonamide in 100 mL of ethanol.

-

Note: The starting material may not dissolve completely at room temperature.

-

-

Activation: Heat the mixture to 40°C until a partial slurry/solution is achieved.

-

Addition (Critical Step): Add 6.2 mL (127 mmol, 3.0 eq) of hydrazine hydrate dropwise over 20 minutes.

-

Caution: The reaction is exothermic.[1] Maintain internal temperature below 60°C during addition to prevent thermal runaway or bis-substitution.

-

-

Reaction: Heat the mixture to Reflux (78°C) for 3–4 hours.

-

Checkpoint: The solution typically turns from pale yellow to deep orange/red. Monitor via TLC (Ethyl Acetate:Hexane 1:1). The starting material (

) should disappear, replaced by the more polar hydrazine product (

-

-

Workup:

-

Cool the reaction mixture slowly to room temperature, then to 0–4°C in an ice bath for 1 hour.

-

The product will precipitate as a yellow-orange solid.

-

Filter the solid under vacuum.

-

Wash the cake 3x with cold ethanol (10 mL each) to remove excess hydrazine.

-

Wash 1x with cold water to remove hydrazine hydrochloride byproducts.

-

-

Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

Data Specifications

| Parameter | Specification |

| Yield | 85% – 92% |

| Appearance | Yellow to Orange Crystalline Solid |

| Melting Point | 229–231°C (Decomposes) |

| 1H NMR (DMSO-d6) |

Part 3: Downstream Application Workflows

This intermediate is the branch point for three major synthetic routes.

Route 1: Pyrazole Synthesis (COX-2 / Kinase Inhibitors)

Reacting the hydrazine tail with 1,3-diketones yields pyrazoles. This mimics the core structure of drugs like Celecoxib .

-

Reagents: Acetylacetone or 1,3-diphenylpropane-1,3-dione.

-

Conditions: Reflux in Ethanol with catalytic HCl.

-

Outcome: Formation of 1-(2-nitro-4-sulfamoylphenyl)-pyrazoles.

Route 2: Sulfonyl-Hydrazones (Antimicrobial Screening)

Condensation with aromatic aldehydes creates a library of hydrazones (Schiff bases).

-

Reagents: Benzaldehyde derivatives (e.g., 4-fluorobenzaldehyde).

-

Conditions: Ethanol, room temperature, catalytic acetic acid.

-

Significance: High affinity for bacterial DNA Gyrase and Carbonic Anhydrase isoforms (hCA IX/XII).

Route 3: Indazole Formation (Bicyclic Scaffolds)

Reduction of the nitro group in the presence of the hydrazine (or pre-cyclization) leads to indazoles.

-

Reagents:

/ HCl or -

Mechanism: The resulting amine condenses with the hydrazine moiety (often requiring a carbon insertion or prior protection) to form the fused indazole ring, a potent scaffold for kinase inhibitors.

Part 4: Visualizing the Chemical Logic

The following diagram illustrates the divergent synthesis pathways starting from the chlorobenzene precursor.

Caption: Divergent synthesis pathways utilizing 4-Hydrazinyl-3-nitrobenzene-1-sulfonamide as a central scaffold for heterocycle generation.

References

-

PubChem. (2026).[2] 4-Hydrazinyl-3-nitrobenzene-1-sulfonohydrazide | C6H9N5O4S.[3] National Library of Medicine. [Link]

-

Supuran, C. T., et al. (2023).[4] Carbonic anhydrase inhibitory effects, antiproliferative activity of sulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Organic Syntheses. (2020). Preparation of Hydrazines via SnAr. Org. Synth. [Link]

-

MDPI. (2022). Development of New Antimycobacterial Sulfonyl Hydrazones. Antibiotics.[4][5] [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. PubChemLite - 4-hydrazinyl-3-nitrobenzene-1-sulfonamide (C6H8N4O4S) [pubchemlite.lcsb.uni.lu]

- 3. 4-Hydrazinyl-3-nitrobenzene-1-sulfonohydrazide | C6H9N5O4S | CID 165347013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. iris.unibs.it [iris.unibs.it]

- 5. ACG Publications [acgpubs.org]

Application Note: High-Efficiency Synthesis of Pyrazole Derivatives via 4-Hydrazinyl-3-nitrobenzene-1-sulfonamide

Abstract

This application note details the robust synthesis of functionalized pyrazole derivatives utilizing 4-hydrazinyl-3-nitrobenzene-1-sulfonamide (HNS) as a dual-pharmacophore scaffold. Pyrazoles fused with sulfonamide moieties are critical structural motifs in drug discovery, particularly for COX-2 inhibitors (e.g., Celecoxib) and carbonic anhydrase inhibitors. This guide provides validated protocols for the preparation of the hydrazine precursor and its subsequent cyclocondensation with 1,3-dielectrophiles.[1] We emphasize mechanistic causality, regiochemical control dictated by the ortho-nitro group, and self-validating purification steps.

Introduction & Strategic Rationale

The 4-hydrazinyl-3-nitrobenzene-1-sulfonamide scaffold is unique due to the electronic interplay between the nitro group (

-

Electronic Activation: The ortho-nitro group withdraws electron density from the hydrazine moiety. While this stabilizes the hydrazine against oxidative degradation compared to phenylhydrazine, it slightly reduces nucleophilicity, requiring optimized acid catalysis for condensation.

-

Dual-Pharmacophore Utility: The resulting products contain both a sulfonamide (essential for H-bonding in active sites like Carbonic Anhydrase) and a pyrazole core (rigid linker/scaffold), making them prime candidates for antimicrobial and anti-inflammatory screening.

Synthetic Pathway Overview

The synthesis follows a convergent workflow:

-

Precursor Synthesis: Nucleophilic aromatic substitution (

) of 4-chloro-3-nitrobenzenesulfonamide. -

Divergent Cyclization: Reaction with 1,3-diketones,

-keto esters, or

Figure 1: General synthetic workflow from chlorobenzene precursor to diverse pyrazole scaffolds.[2]

Materials & Equipment

-

Reagents: 4-Chloro-3-nitrobenzene-1-sulfonamide (>98%), Hydrazine hydrate (80%), Acetylacetone, Ethyl acetoacetate, Glacial acetic acid, Ethanol (absolute).

-

Equipment: Round-bottom flasks (50 mL, 100 mL), Reflux condenser, Magnetic stirrer with temperature probe, TLC plates (Silica gel

), UV lamp (254 nm).

Experimental Protocols

Protocol A: Synthesis of the Precursor (HNS)

Rationale: Commercial sources of the hydrazine can be impure due to oxidation. In-situ preparation or fresh synthesis is recommended for high yields in subsequent steps.

-

Dissolution: In a 100 mL round-bottom flask, dissolve 4-chloro-3-nitrobenzene-1-sulfonamide (10 mmol, 2.36 g) in Ethanol (30 mL).

-

Addition: Add Hydrazine hydrate (20 mmol, 1.25 mL) dropwise at room temperature.

-

Note: Use 2 equivalents to act as both nucleophile and base to neutralize HCl generated.

-

-

Reflux: Heat the mixture to reflux (

) for 2–3 hours.-

Checkpoint: The solution will typically turn from pale yellow to deep orange/red. Monitor TLC (EtOAc:Hexane 1:1). The starting material (

) should disappear, replaced by a lower

-

-

Workup: Cool to room temperature. Pour the reaction mixture into ice-cold water (100 mL).

-

Isolation: Filter the precipitated yellow solid. Wash with cold water (

) and cold ethanol ( -

Drying: Dry under vacuum at

.-

Yield: Expect 75–85%.

-

Validation: Melting point should be

(dec). IR should show distinct

-

Protocol B: Knorr Pyrazole Synthesis (with Acetylacetone)

Target: 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-nitrobenzene-1-sulfonamide

-

Setup: In a 50 mL flask, suspend HNS (2 mmol, 0.46 g) in Ethanol (10 mL).

-

Catalysis: Add Glacial Acetic Acid (0.5 mL).

-

Mechanistic Insight: Acetic acid protonates the carbonyl oxygen of the diketone, facilitating the nucleophilic attack of the hydrazine nitrogen.

-

-

Cyclization: Add Acetylacetone (2.2 mmol, 0.23 mL). Heat to reflux for 4–6 hours.

-

Monitoring: Check TLC (CHCl

:MeOH 9:1). A new fluorescent spot will appear. -

Precipitation: Concentrate solvent to

under reduced pressure. Cool to -

Purification: Filter the solid. Recrystallize from Ethanol/Water (8:2).

-

Data:

NMR will show a singlet at

-

Protocol C: Synthesis of Pyrazolones (with Ethyl Acetoacetate)

Target: 1-(4-Sulfamoyl-2-nitrophenyl)-3-methyl-1H-pyrazol-5(4H)-one

-

Setup: Mix HNS (2 mmol) and Ethyl Acetoacetate (2.2 mmol) in Glacial Acetic Acid (10 mL).

-

Note: Using acetic acid as the solvent (instead of ethanol) pushes the equilibrium toward cyclization by sequestering the water/ethanol byproducts.

-

-

Reaction: Reflux at

for 6–8 hours. -

Workup: Pour the hot mixture into crushed ice (50 g). Stir vigorously for 30 minutes.

-

Isolation: The product often precipitates as a darker solid. Filter and wash with water to remove acid traces.[3]

-

Purification: Recrystallize from Methanol.

Mechanistic Insight & Troubleshooting

Mechanism of Cyclocondensation

The reaction proceeds via a step-wise condensation. The hydrazine

-

Formation of Hydrazone: Attack on carbonyl

dehydration. -

Intramolecular Attack: The secondary amine (attached to the aromatic ring) attacks the second carbonyl (or enol).

-

Aromatization: Loss of water yields the pyrazole.

Critical Note on Regioselectivity:

The ortho-nitro group creates steric bulk and withdraws electrons. In reactions with unsymmetrical 1,3-diketones (e.g., benzoylacetone), the terminal

Figure 2: Mechanistic pathway of the Knorr pyrazole synthesis.[1][2][4]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction due to steric hindrance of | Increase reflux time (up to 12h) or use pure Acetic Acid as solvent instead of EtOH. |

| Oiling Out | Product is too soluble in EtOH/AcOH mixture. | Pour reaction mixture into excess ice-water. Scratch glass to induce nucleation. |

| Impurity Spots | Formation of uncyclized hydrazone. | Ensure temperature is sufficient ( |

| Dark Product | Oxidation of hydrazine precursor. | Perform the reaction under Nitrogen atmosphere; ensure HNS precursor is freshly prepared or light-yellow. |

Characterization Data Summary

For the derivative 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-nitrobenzene-1-sulfonamide :

-

Physical State: Yellow crystalline solid.

-

IR (KBr, cm

): -

NMR (DMSO-

-

(s, 3H,

-

(s, 3H,

- (s, 1H, Pyrazole C4-H)

-

(s, 2H,

- (m, 3H, Aromatic protons)

-

(s, 3H,

References

-

BenchChem. Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 4-Hydrazinyl-3-nitrobenzonitrile. (Adapted protocol for sulfonamide analog).[2][3]

-

National Institutes of Health (NIH). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides.

-

MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.

-

PubChem. 4-Hydrazinyl-3-nitrobenzene-1-sulfonohydrazide Compound Summary.

Sources

Application Note: High-Efficiency Coupling of Aldehydes with 4-Hydrazinyl-3-nitrobenzene-1-sulfonamide

Abstract

This technical guide details the optimized conditions for coupling 4-Hydrazinyl-3-nitrobenzene-1-sulfonamide (Compound 1 ) with various aldehydes to form stable hydrazones. Due to the strong electron-withdrawing effects of the nitro and sulfonamide groups, Compound 1 exhibits reduced nucleophilicity compared to standard phenylhydrazines. This note provides a mechanistic rationale for acid catalysis, a robust screening protocol for novel substrates, and a validated scale-up method derived from the synthesis of Bcl-2 inhibitors (e.g., Venetoclax).

Introduction & Chemical Context

4-Hydrazinyl-3-nitrobenzene-1-sulfonamide is a critical intermediate in medicinal chemistry, most notably as "Fragment F" in the synthesis of the blockbuster drug Venetoclax (ABT-199).

Electronic Challenges

The reactivity of the hydrazine moiety is heavily influenced by the benzene ring substituents:

-

Nitro Group (

at C3): Exerts a strong inductive ( -

Sulfonamide Group (

at C1): Further reduces electron density on the ring.

Consequence: The terminal nitrogen of the hydrazine is significantly less nucleophilic than in unsubstituted phenylhydrazine. Consequently, uncatalyzed reactions are often sluggish or stall at the carbinolamine intermediate. Acid catalysis is strictly required to activate the aldehyde carbonyl and facilitate the elimination of water.

Reaction Mechanism

The reaction proceeds via a condensation pathway.[1] The rate-determining step is often the dehydration of the carbinolamine intermediate, which is accelerated by acidic conditions.

Figure 1: Acid-catalyzed mechanism for hydrazone formation involving electron-deficient hydrazines.

Critical Reaction Parameters

Solvent Selection

Solubility is the primary constraint. Compound 1 is sparingly soluble in non-polar solvents.

-

Preferred: Ethanol (EtOH), Methanol (MeOH), or 2-Propanol. These protic solvents stabilize the polar transition states.

-

For Difficult Substrates: Tetrahydrofuran (THF) or a mixture of Dichloromethane (DCM)/EtOH (1:1).

-

Specialized: Hexafluoroisopropanol (HFIP) has been shown to accelerate difficult hydrazone formations via hydrogen bond activation [1].

Catalysis (pH Control)

While standard hydrazines react at neutral pH, Compound 1 requires a pH between 3.0 and 4.0.

-

Standard: Glacial Acetic Acid (5–10 mol%).

-

Stronger Activation: HCl (in Dioxane or Ether) may be used if the aldehyde is sterically hindered, but avoid excess strong acid to prevent protonation of the hydrazine nucleophile itself.

Experimental Protocols

Protocol A: Rapid Screening (Micro-scale)

Use this protocol to test reactivity with a new aldehyde substrate.

Reagents:

-

Aldehyde substrate (0.1 mmol)

-

4-Hydrazinyl-3-nitrobenzene-1-sulfonamide (0.1 mmol)

-

Solvent: Ethanol (absolute)[2]

Steps:

-

Dissolution: In a 4 mL vial, suspend Compound 1 (23.2 mg, 0.1 mmol) in Ethanol (1.0 mL).

-

Activation: Add Glacial Acetic Acid (10 µL).

-

Addition: Add the Aldehyde (0.1 mmol). If the aldehyde is solid, dissolve it in minimal DCM or THF first.

-

Reaction: Cap the vial and stir at 40°C for 2 hours.

-

Observation:

-

Positive Result: Formation of a heavy precipitate (usually yellow/orange) indicates product formation.

-

Validation: Spot on TLC (Solvent: 5% MeOH in DCM). Hydrazones are typically less polar than the starting hydrazine and distinct from the aldehyde.

-

Protocol B: Preparative Scale-Up (High Yield)

Optimized based on Venetoclax intermediate synthesis [2].

Reagents:

-

Aldehyde substrate (10.0 mmol)

-

4-Hydrazinyl-3-nitrobenzene-1-sulfonamide (10.5 mmol, 1.05 equiv)

-

Solvent: Ethanol/DCM (3:1 ratio, 50 mL total)

-

Catalyst: Piperidine (catalytic) or Acetic Acid (depending on aldehyde sensitivity)

Steps:

-

Setup: Charge a 100 mL round-bottom flask with Compound 1 (2.44 g, 10.5 mmol) and Ethanol (35 mL). Stir to create a fine suspension.

-

Aldehyde Addition: Add the Aldehyde (10.0 mmol) dissolved in DCM (15 mL). The DCM helps solubilize both the aldehyde and the growing hydrazone chain.

-

Catalysis: Add Glacial Acetic Acid (0.5 mL).

-

Reflux: Heat the mixture to 50°C (internal temperature) for 4–6 hours.

-

Note: If the reaction is slow, install a Dean-Stark trap or add 3Å Molecular Sieves to remove water and drive the equilibrium.

-

-

Work-up (Precipitation Method):

-

Cool the reaction mixture to Room Temperature (RT), then to 0°C in an ice bath.

-

Stir at 0°C for 30 minutes.

-

Filter the solids using a Büchner funnel.

-

Wash the cake with cold Ethanol (

mL) followed by Pentane or Hexane.

-

-

Drying: Dry under vacuum at 45°C overnight.

Analytical Validation

Successful coupling must be validated using the following criteria.

| Technique | Key Signal / Observation |

| 1H NMR (DMSO-d6) | New Singlet (8.0 – 9.0 ppm): Represents the imine proton ( |

| HPLC (UV) | Shift in retention time. The hydrazone typically absorbs strongly at higher wavelengths (300–400 nm) due to extended conjugation with the nitro-benzene system. |

| Mass Spec (ESI) | Look for |

Workflow Visualization

Figure 2: Decision tree for experimental optimization.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Reaction (SM remains) | Low nucleophilicity of hydrazine. | Increase acid catalyst concentration (up to 20%). Switch solvent to HFIP or add catalytic Aniline [3]. |

| Hydrolysis (Product reverts) | Water accumulation in solvent. | Use anhydrous solvents. Add 3Å Molecular Sieves to the reaction vessel. |

| Impurity: Azine formation | Excess aldehyde reacting with product. | Ensure Hydrazine is in slight excess (1.05 – 1.1 eq). Add Aldehyde to the Hydrazine solution slowly. |

| Product is Oily/Sticky | Incomplete crystallization. | Triturate the oil with cold Diethyl Ether or Hexane. Recrystallize from minimal hot Ethanol. |

References

-

Li, F., et al. (2014).[5] "Catalytic Acceptorless Dehydrogenative Coupling of Arylhydrazines and Alcohols." Journal of Organic Chemistry.

-

Ku, Y.-Y., et al. (2019). "Development of a Convergent Large-Scale Synthesis for Venetoclax." Organic Process Research & Development.

-

Dirksen, A., & Dawson, P. E. (2008). "Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling." Bioconjugate Chemistry.

-

Thermo Fisher Scientific. "Reagents for Modifying Aldehydes and Ketones." Protein Biology Application Notes.

Sources

- 1. Synthesis of α-Branched Amines by Three- and Four-Component C–H Functionalization Employing a Readily Diversifiable Hydrazone Directing Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. discoveryjournals.org [discoveryjournals.org]

- 4. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydrazone synthesis [organic-chemistry.org]

Application Note: Heterocyclic Derivatization of 4-Hydrazinyl-3-nitrobenzene-1-sulfonamide

This Application Note and Protocol Guide details the strategic preparation of heterocyclic compounds derived from 4-Hydrazinyl-3-nitrobenzene-1-sulfonamide , a critical scaffold in the development of diuretics, carbonic anhydrase (CA) inhibitors, and anticancer agents.

Abstract & Strategic Value

The 4-hydrazinyl-3-nitrobenzene-1-sulfonamide scaffold represents a "privileged structure" in medicinal chemistry. It combines a sulfonamide moiety (essential for Carbonic Anhydrase inhibition) with a reactive hydrazine handle flanked by a nitro group. This specific arrangement allows for the rapid construction of nitrogen-rich heterocycles such as pyrazoles , pyrazolones , and 1,2,4-triazoles .

These derivatives are direct analogs of clinically significant diuretics (e.g., Indapamide intermediates) and high-affinity CA inhibitors used in treating glaucoma and hypoxic tumors. This guide provides validated protocols for transforming this hydrazine precursor into bioactive heterocycles.[1][2]

Chemical Pathway Visualization

The following diagram illustrates the divergent synthesis pathways from the parent hydrazine to key heterocyclic targets.

Caption: Divergent synthetic pathways from the chloro-precursor to pyrazole, pyrazolone, and triazole derivatives.[3][4][5][6][7][8][9][10][11]

Preparation of the Precursor

Before heterocyclic derivatization, the hydrazine scaffold must be synthesized or verified for purity. The nitro group at the ortho position to the hydrazine reduces nucleophilicity via electron withdrawal, making the hydrazine less reactive than phenylhydrazine but stable enough for storage.

Protocol 0: Synthesis of 4-Hydrazinyl-3-nitrobenzene-1-sulfonamide

Reaction Type: Nucleophilic Aromatic Substitution (

Materials:

-

4-Chloro-3-nitrobenzenesulfonamide (CAS: 97-09-6)[8]

-

Hydrazine hydrate (80% or 98%)

-

Ethanol (Absolute)

Procedure:

-

Dissolution: Dissolve 10.0 g (42.3 mmol) of 4-Chloro-3-nitrobenzenesulfonamide in 100 mL of warm ethanol (50°C) in a round-bottom flask.

-

Addition: Add hydrazine hydrate (10 mL, ~200 mmol, ~5 eq) dropwise over 10 minutes. Caution: Exothermic reaction.

-

Reflux: Heat the mixture to reflux (78°C) for 3–4 hours. The solution will typically darken (orange/red).

-

Precipitation: Cool the reaction mixture to room temperature and then to 0°C in an ice bath. The product usually precipitates as a yellow/orange solid.

-

Isolation: Filter the solid and wash copiously with cold water to remove excess hydrazine and chloride salts.

-

Purification: Recrystallize from ethanol/water (1:1) if necessary.

-

Yield: Expected yield: 85–92%. M.P.: ~230–232°C (dec).

Heterocycle Synthesis Protocols

Protocol A: Synthesis of Pyrazoles (Knorr Condensation)

This reaction utilizes the condensation of the hydrazine with a 1,3-diketone.[2] The resulting pyrazole sulfonamides are potent COX-2 and CA inhibitors.

Target: 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-nitrobenzenesulfonamide

Reagents:

-

Precursor (from Protocol 0): 1.0 eq

-

Acetylacetone (2,4-Pentanedione): 1.2 eq

-

Glacial Acetic Acid: Catalytic (or solvent)[10]

Step-by-Step:

-

Setup: In a 50 mL round-bottom flask, suspend 1.0 g (4.3 mmol) of 4-hydrazinyl-3-nitrobenzene-1-sulfonamide in 15 mL of ethanol.

-

Activation: Add 0.5 mL of glacial acetic acid. Stir for 5 minutes.

-

Cyclization: Add acetylacetone (0.52 g, 5.2 mmol).

-

Reaction: Reflux the mixture for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1). The hydrazine spot (

) should disappear, replaced by a higher -

Workup: Concentrate the solvent to ~5 mL under reduced pressure. Pour the residue into 50 mL of ice-cold water.

-

Filtration: Collect the precipitate by filtration. Wash with water.[11][13]

-

Characterization:

-

1H NMR (DMSO-d6): Look for pyrazole-CH singlet (~6.0 ppm) and two methyl singlets (~2.1–2.3 ppm).

-

Mechanism: The hydrazine

attacks a carbonyl, forming a hydrazone, followed by intramolecular attack of the second nitrogen on the second carbonyl and dehydration.

-

Protocol B: Synthesis of Pyrazolones

Using a

Target: 4-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-3-nitrobenzenesulfonamide

Reagents:

-

Precursor: 1.0 eq

-

Ethyl Acetoacetate: 1.2 eq

-

Glacial Acetic Acid: Solvent (10 mL)

Step-by-Step:

-

Setup: Dissolve 1.0 g of precursor in 10 mL of glacial acetic acid.

-

Reaction: Add ethyl acetoacetate (0.67 g, 5.2 mmol).

-

Heating: Reflux at 100–110°C for 8 hours.

-

Isolation: Cool the mixture. Pour into crushed ice. The product may precipitate as a solid or oil. If oil, scratch the flask walls to induce crystallization or extract with ethyl acetate.

-

Purification: Recrystallize from ethanol.

-

Note: The nitro group provides steric hindrance; if yields are low (<50%), use microwave irradiation (120°C, 15 min) to accelerate the cyclization.

Protocol C: Synthesis of 1,2,4-Triazoles

Triazoles are synthesized by inserting a single carbon atom between the hydrazine nitrogens. Formic acid serves as both the carbon source and solvent.

Target: 4-(1H-1,2,4-Triazol-1-yl)-3-nitrobenzenesulfonamide

Reagents:

-

Precursor: 1.0 eq

-

Formic Acid (85% or 98%): Excess (Solvent)

Step-by-Step:

-

Setup: Place 0.5 g of precursor in a flask with 5–8 mL of formic acid.

-

Reaction: Reflux for 6–12 hours.

-

Workup: Evaporate the excess formic acid under reduced pressure.

-

Neutralization: Treat the residue with saturated sodium bicarbonate (

) solution to neutralize residual acid. -

Isolation: Filter the resulting solid.

-

Alternative: For a 3-mercapto-1,2,4-triazole derivative, replace formic acid with Carbon Disulfide (

) in ethanolic KOH (reflux 12h), followed by acidification.

Quantitative Data Summary

| Parameter | Protocol A (Pyrazole) | Protocol B (Pyrazolone) | Protocol C (Triazole) |

| Reagent | Acetylacetone | Ethyl Acetoacetate | Formic Acid |

| Solvent | Ethanol/AcOH | Glacial AcOH | Formic Acid |

| Temp/Time | 78°C / 4–6 h | 100°C / 8 h | 100°C / 6–12 h |

| Typical Yield | 75–85% | 60–70% | 65–75% |

| Key NMR Feature | Pyrazole-H (s, 1H) | Methylene ( | Triazole-H (s, 2H) |

Troubleshooting & Optimization

-

Low Reactivity: The 3-nitro group deactivates the hydrazine. If reaction times are excessive, switch to microwave-assisted synthesis . A typical cycle is 120°C for 10–20 minutes in a sealed vessel.

-

Solubility: The sulfonamide group can reduce solubility in non-polar solvents. Use polar protic solvents (EtOH, AcOH) or polar aprotic solvents (DMF) if high temperatures are required.

-

Regioselectivity: In Protocol B (Pyrazolone), the hydrazine

(terminal) usually attacks the ketone carbonyl of ethyl acetoacetate first (more electrophilic), followed by cyclization. However, the electron-withdrawing nitro group can affect the nucleophilicity of the hydrazine nitrogens. Verify the regioisomer using NOE (Nuclear Overhauser Effect) NMR experiments if critical.

References

-

BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pyrazole Derivatives from 4-Hydrazinyl-3-nitrobenzonitrile. Retrieved from

-

Supuran, C. T., et al. (2018). "Synthesis of sulfonamide derivatives and their inhibition of carbonic anhydrase isozymes." Journal of Medicinal Chemistry, 61(23), 10860–10874.

-

ChemicalBook. (2026). 4-Chloro-3-nitrobenzenesulfonamide Product Properties and Synthesis. Retrieved from [8]

-

Matsuzaki, H., et al. (2020).[1][6] "Synthesis of Pyrazoles Utilizing the Ambiphilic Reactivity of Hydrazones." Organic Letters, 22, 9249–9252.[1]

-

National Institutes of Health (NIH). (2025). PubChem Compound Summary for 4-Hydroxy-3-nitrobenzenesulfonamide and derivatives. Retrieved from

Sources

- 1. organic-chemistry.org [organic-chemistry.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Bot Verification [rasayanjournal.co.in]

- 4. Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 8. 4-Chloro-3-nitrobenzenesulfonamide | 97-09-6 [chemicalbook.com]

- 9. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. orgchemres.org [orgchemres.org]

- 11. escholarship.org [escholarship.org]

- 12. benchchem.com [benchchem.com]

- 13. DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID - Google Patents [patents.google.com]

Accelerated Scaffold Generation: Microwave-Assisted Protocols for 4-Hydrazinyl-3-nitrobenzene-1-sulfonamide Derivatives

Executive Summary & Scientific Context

The moiety 4-hydrazinyl-3-nitrobenzene-1-sulfonamide is a critical pharmacophore in medicinal chemistry. It serves as a pivotal intermediate in the synthesis of Bcl-2 family protein inhibitors (such as Venetoclax analogs) and antimicrobial sulfonamides.

Traditionally, the synthesis of this hydrazine precursor via nucleophilic aromatic substitution (

This Application Note presents a microwave-assisted organic synthesis (MAOS) workflow that:

-

Accelerates the

formation of the hydrazine precursor from hours to minutes. -

Mitigates hydrazine decomposition through rapid, uniform dielectric heating.

-

Facilitates a "one-pot" style downstream cyclization to pyrazolone scaffolds.

Safety: Critical Operational Hazards

STOP & READ: This protocol involves heating Hydrazine Hydrate in a pressurized vessel. Hydrazine is highly toxic, carcinogenic, and unstable.

-

Explosion Risk: Hydrazine can decompose exothermically. Do not exceed 140°C in the presence of metal catalysts or oxidizers.

-

Vessel Integrity: Use only high-pressure rated microwave vials (e.g., borosilicate glass with crimp/snap caps rated >20 bar).

-

Headspace: Never fill vials >60% volume to allow for gas expansion (

, -

Ventilation: All post-reaction vessel opening must occur in a high-flow fume hood.

Experimental Workflow: The Logic of the Pathway

The synthesis follows a linear two-step pathway optimized for dielectric heating.

Diagram 1: Synthetic Pathway & Logic Flow

Caption: Workflow for the rapid generation of the hydrazine intermediate and its subsequent cyclization. The microwave energy overcomes the electronic deactivation and steric bulk of the nitro group.

Protocol 1: Synthesis of 4-Hydrazinyl-3-nitrobenzene-1-sulfonamide

Objective: Rapid displacement of the chlorine atom by hydrazine via

Materials

-

Substrate: 4-Chloro-3-nitrobenzene-1-sulfonamide (1.0 equiv)

-

Reagent: Hydrazine hydrate (64–80% solution) (3.0 equiv)

-

Solvent: Ethanol (Absolute) or Ethanol/Water (9:1)

-

Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator, CEM Discover)

Step-by-Step Methodology

-

Preparation: In a 10 mL microwave process vial, dissolve 4-Chloro-3-nitrobenzene-1-sulfonamide (236 mg, 1.0 mmol) in Ethanol (4 mL).

-

Addition: Add Hydrazine Hydrate (0.15 mL, ~3.0 mmol) dropwise. Note: The solution may turn yellow immediately.

-

Sealing: Cap the vial with a PTFE-lined septum cap.

-

Irradiation Parameters:

-

Temperature: 100°C

-

Hold Time: 10 minutes

-

Pre-stirring: 30 seconds (High speed)

-

Pressure Limit: 15 bar (Safety cutoff)

-

Power: Dynamic (Max 150 W)

-

-

Work-up:

-

Cool the vessel to room temperature (using compressed air flow in the reactor).

-

The product usually precipitates as an orange/red solid upon cooling.

-

Pour the mixture into ice-cold water (10 mL).

-

Filter the precipitate, wash with cold ethanol (2 x 5 mL) and ether (to remove trace hydrazine).

-

Drying: Vacuum dry at 40°C.

-

Self-Validating Check:

-

TLC: (EtOAc:Hexane 1:1) – Starting material (

) should disappear; Product ( -

Yield Expectation: >85%.

Protocol 2: Downstream Cyclization (Pyrazolone Synthesis)

Objective: Condensation of the hydrazine intermediate with a

Materials

-

Substrate: 4-Hydrazinyl-3-nitrobenzene-1-sulfonamide (from Protocol 1) (1.0 mmol)

-

Reagent: Ethyl Acetoacetate (1.2 mmol)

-

Solvent: Glacial Acetic Acid (3 mL) (Acts as both solvent and catalyst)

Step-by-Step Methodology

-

Preparation: Suspend the hydrazine substrate (232 mg, 1.0 mmol) in Glacial Acetic Acid (3 mL) in a 10 mL microwave vial.

-

Addition: Add Ethyl Acetoacetate (156 mg, 1.2 mmol).

-

Irradiation Parameters:

-

Temperature: 140°C

-

Hold Time: 15 minutes

-

Absorption Level: High (Acetic acid couples well).

-

-

Work-up:

Data Analysis & Optimization

Comparative Efficiency: Thermal vs. Microwave